molecular formula C23H29IO5 B166311 (Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid CAS No. 128719-90-4

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Cat. No. B166311
CAS RN: 128719-90-4
M. Wt: 512.4 g/mol
InChI Key: UYFMSCHBODMWON-HBHIRWTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

I-BOP is a potent agonist of TP receptor-mediated platelet aggregation and vascular smooth muscle contraction. I-BOP induces human platelet aggregation with EC50 values of 0.34 nM and 0.174 nM at pH 7.4 and pH 6.0, respectively.

Scientific Research Applications

Agonist of TP Receptor-Mediated Platelet Aggregation

I-BOP is a potent agonist of TP receptor-mediated platelet aggregation . It induces human platelet aggregation with EC50 values of 0.34 nM and 0.174 nM at pH 7.4 and pH 6.0, respectively . This makes it a valuable tool in the study of platelet function and blood clotting disorders.

Vascular Smooth Muscle Contraction

In addition to its effects on platelets, I-BOP also plays a role in the contraction of vascular smooth muscle . This property is important in the regulation of blood pressure and blood flow, and can be relevant in the study of cardiovascular diseases.

Lipid Biochemistry

I-BOP is also involved in lipid biochemistry . It can be used in the study of lipid metabolism and related diseases, such as atherosclerosis and metabolic syndrome.

Cyclooxygenase Pathway

The cyclooxygenase pathway is another area where I-BOP has significant effects . This pathway is involved in the production of prostaglandins, which play a key role in inflammation and pain. Therefore, I-BOP can be used in the study of inflammatory diseases and pain management.

Cardiovascular System

Given its effects on platelet aggregation and vascular smooth muscle contraction, I-BOP is naturally involved in the cardiovascular system . It can be used in the study of various cardiovascular diseases, including hypertension, heart disease, and stroke.

Blood Coagulation & Hemostasis

I-BOP’s role as an agonist of TP receptor-mediated platelet aggregation makes it relevant in the study of blood coagulation and hemostasis . It can be used in research related to bleeding disorders, thrombosis, and other conditions related to blood clotting.

properties

IUPAC Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29IO5/c24-16-7-10-18(11-8-16)28-15-17(25)9-12-20-19(21-13-14-22(20)29-21)5-3-1-2-4-6-23(26)27/h1,3,7-12,17,19-22,25H,2,4-6,13-15H2,(H,26,27)/b3-1-,12-9+/t17-,19-,20-,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFMSCHBODMWON-HBHIRWTLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C(C1O2)CC=CCCCC(=O)O)C=CC(COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2[C@@H]([C@H]([C@H]1O2)C/C=C\CCCC(=O)O)/C=C/[C@H](COC3=CC=C(C=C3)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29IO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 2
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 3
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 4
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 5
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid
Reactant of Route 6
(Z)-7-[(1S,2R,3R,4R)-3-[(E,3R)-3-hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid

Q & A

Q1: What is the primary target of I-BOP?

A1: I-BOP primarily targets the Thromboxane A2 receptor (TP) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: What are the downstream effects of I-BOP binding to TP?

A2: I-BOP binding to TP initiates a cascade of signaling events, including:

  • Activation of phospholipase C (PLC): Leading to increased phosphoinositide (PI) turnover and intracellular calcium mobilization [, ].
  • Activation of protein kinase C (PKC): Implicated in receptor phosphorylation and desensitization [, ].
  • Activation of the extracellular signal-regulated kinase (ERK) pathway: Involved in cell proliferation and transformation [, ].
  • Activation of YAP/TAZ proteins: Key downstream effectors of the Hippo signaling pathway, promoting VSMC migration and proliferation [].
  • Induction of Nurr1 expression: An orphan nuclear receptor implicated in cell proliferation, differentiation, and apoptosis [].
  • Increased expression of matrix metalloproteinases (MMPs): Contributing to cancer cell invasion [].
  • Induction of monocyte chemoattractant protein-1 (MCP-1) expression: Facilitating macrophage recruitment and promoting cancer cell invasion [].

Q3: Does I-BOP interact with other targets besides TP?

A3: While I-BOP primarily targets TP, some studies suggest potential interactions with other targets. For example, high concentrations of I-BOP have been shown to inhibit platelet aggregation induced by various agents, suggesting potential interactions with the fibrinogen binding site on the platelet GPIIb/IIIa receptor []. Further research is needed to fully elucidate these potential interactions.

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